molecular formula C7H11ClN4S B2759784 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine CAS No. 1874980-30-9

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine

Cat. No.: B2759784
CAS No.: 1874980-30-9
M. Wt: 218.7
InChI Key: BGWOMWACZVXCEJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 3-position of the thiadiazole ring and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine typically involves the reaction of 3-chloro-1,2,4-thiadiazole with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.

Scientific Research Applications

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Chloro-1,2,4-thiadiazole: A simpler analog without the piperazine moiety.

    4-Methylpiperazine: A related compound lacking the thiadiazole ring.

    1-(3-Chloro-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but without the methyl group on the piperazine ring.

Comparison: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is unique due to the combination of the thiadiazole ring and the methylpiperazine moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs. The presence of the chloro group and the methyl group can influence the compound’s reactivity and interaction with biological targets, enhancing its potential as a research tool and therapeutic agent.

Properties

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-9-6(8)10-13-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWOMWACZVXCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874980-30-9
Record name 1-(3-chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine
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